molecular formula C16H23NO4 B2615297 ethyl ((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate CAS No. 1251682-90-2

ethyl ((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No. B2615297
CAS RN: 1251682-90-2
M. Wt: 293.363
InChI Key: UEEKREBYQIIUAL-UHFFFAOYSA-N
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Description

Ethyl ((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate, also known as EPMC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimitotic and Anticancer Activity

Research has identified the potential of ethyl carbamate derivatives in antimitotic and anticancer activity. These compounds, particularly chiral isomers of ethyl carbamate, have shown significant biological activity in several systems. The difference in potency between S- and R-isomers of these compounds suggests that stereochemistry plays a crucial role in their biological activities. The synthesis of these isomers and their derivatives has led to insights into their antimitotic mechanisms and their cytotoxic activities against experimental neoplasms in mice (Temple & Rener, 1992), (Temple, Rener, & Comber, 1989).

Heterocyclic Synthesis

Ethyl carbamate derivatives have been utilized in the synthesis of heterocyclic compounds, providing a versatile approach to generating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These synthetic routes open pathways to creating compounds with potential pharmacological applications (Mohareb et al., 2004).

Library of Substituted Tetrahydropyrones

Oxidative carbon-hydrogen bond activation reactions involving ethyl carbamate derivatives have facilitated the synthesis of a library of substituted tetrahydropyrones. This library aims to provide structurally diverse compounds for screening against various biological targets, demonstrating the role of these derivatives in advancing medicinal chemistry and drug discovery (Zaware et al., 2011).

Corrosion Inhibition

Studies have also explored the application of pyran derivatives, including those related to ethyl carbamate, in the field of corrosion inhibition. These compounds have been shown to effectively mitigate the corrosion of mild steel in acidic environments, indicating their potential utility in industrial applications (Saranya et al., 2020).

Antimicrobial Activity

The synthesis of novel compounds incorporating ethyl carbamate derivatives has led to the discovery of molecules with significant antimicrobial activity. These findings underscore the potential of these compounds in developing new antibacterial and antifungal agents, contributing to the fight against resistant microbial strains (Aghekyan et al., 2020).

properties

IUPAC Name

ethyl N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-21-15(18)17-12-16(8-10-20-11-9-16)13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEKREBYQIIUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(CCOCC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl ((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

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